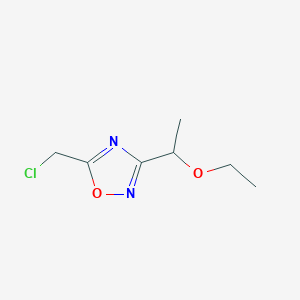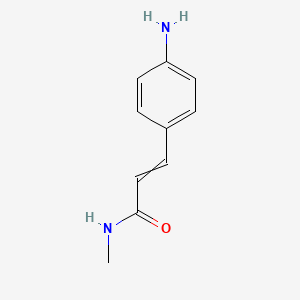
3-(4-Aminophenyl)-N-methylacrylamide
Overview
Description
3-(4-Aminophenyl)-N-methylacrylamide (APM) is an organic compound synthesized from the condensation of 4-aminophenol and N-methylacrylamide. It is a white crystalline solid with a melting point of 109-111 °C. APM is widely used in scientific research due to its unique properties, such as its ability to act as a cross-linking agent and its ability to form complexes with metal ions.
Scientific Research Applications
3-(4-Aminophenyl)-N-methylacrylamide is widely used in scientific research due to its ability to act as a cross-linking agent and its ability to form complexes with metal ions. It is used as a cross-linking agent in the preparation of polymers, such as polyvinyl alcohol, polyacrylamide, and polystyrene. This compound is also used to prepare metal complexes, such as cobalt(II) complexes, which are used in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-N-methylacrylamide is not fully understood. However, it is thought to act as a cross-linking agent by forming covalent bonds between molecules. It is also thought to form complexes with metal ions by forming chelate rings.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to be non-toxic and non-irritating. It has also been shown to be non-mutagenic and non-carcinogenic.
Advantages and Limitations for Lab Experiments
3-(4-Aminophenyl)-N-methylacrylamide has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and non-toxic. It is also soluble in aqueous solutions and can form complexes with metal ions. However, it is not very stable and has a low boiling point.
Future Directions
There are several potential future directions for 3-(4-Aminophenyl)-N-methylacrylamide research. One potential direction is to explore its potential applications in drug delivery systems. Another potential direction is to study its ability to form complexes with metal ions, as this could be used to synthesize new pharmaceuticals or other organic compounds. Additionally, further research into its mechanism of action and biochemical and physiological effects could be conducted. Finally, further research into its stability and boiling point could be conducted to improve its performance in laboratory experiments.
Properties
IUPAC Name |
3-(4-aminophenyl)-N-methylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMLKEOEFBYKPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


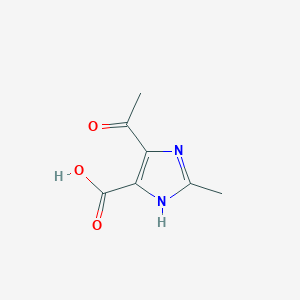
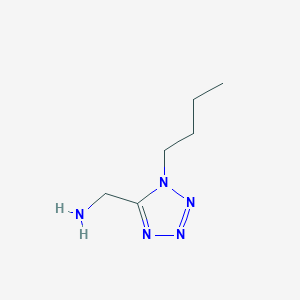
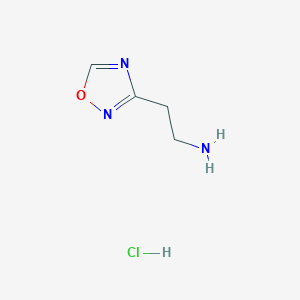


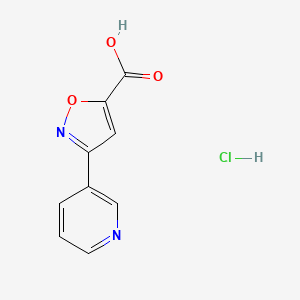
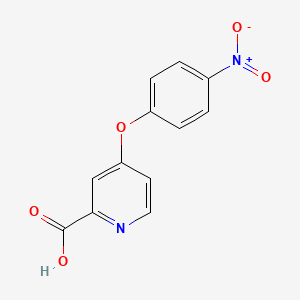
![benzyl N-{4-aminobicyclo[2.1.1]hexan-1-yl}carbamate hydrochloride](/img/structure/B1395442.png)

![7-hydroxy-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1395445.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid [2-(2-hydroxy-ethylami](/img/structure/B1395446.png)


